

Introduction: The Significance of o-Hydroxy Procaine

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Compound of Interest

Compound Name: *Hydroxyprocaine*

Cat. No.: *B1583423*

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Procaine, a foundational local anesthetic, has spawned a vast family of analogs as scientists seek to modulate its efficacy, duration of action, and safety profile. The introduction of a hydroxyl group ortho to the ester linkage, creating o-hydroxy procaine (chemical formula: $C_{13}H_{20}N_2O_3$)[1][2], is a strategic modification. This functional group can potentially alter the molecule's electronic properties, lipophilicity, and metabolic pathways. Specifically, the ortho-hydroxyl group may introduce intramolecular hydrogen bonding, influencing the conformation of the ester group and its interaction with biological targets like voltage-gated sodium channels. Understanding the synthesis and rigorous characterization of this derivative is crucial for its further investigation in pharmacology and medicinal chemistry.

This guide details a robust and reproducible synthetic route starting from 4-nitro-2-hydroxybenzoic acid, followed by a multi-faceted characterization protocol to ensure the final product's identity, purity, and structural integrity.

Synthesis of o-Hydroxy Procaine

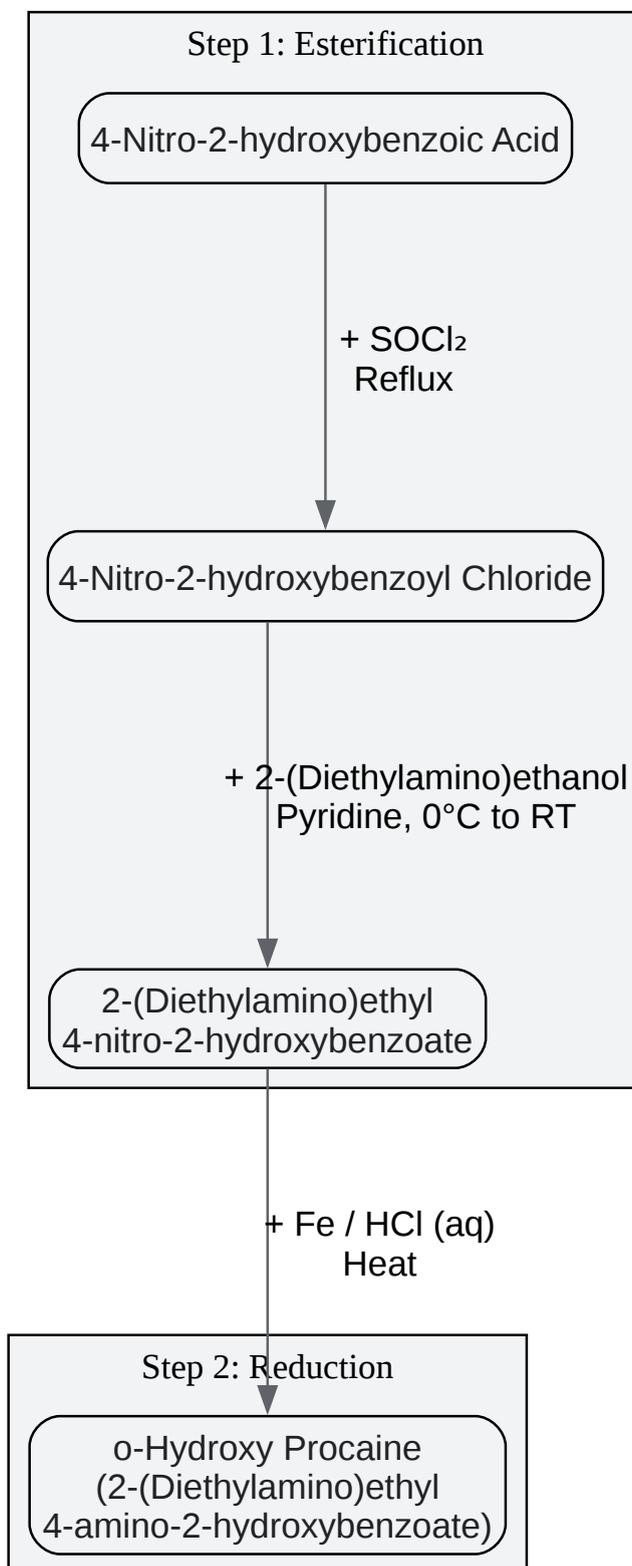
The synthesis of o-hydroxy procaine is a two-step process adapted from the classic synthesis of procaine itself.[3][4][5] The strategy involves:

- **Esterification:** Formation of an ester by reacting 4-nitro-2-hydroxybenzoic acid with 2-(diethylamino)ethanol. To achieve high yield and avoid side reactions, the carboxylic acid is first converted to a more reactive acid chloride intermediate.

- Reduction: Selective reduction of the aromatic nitro group to a primary amine to yield the final product.

Synthesis Pathway Overview

The overall reaction scheme is presented below.



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Caption: Reaction scheme for the synthesis of o-hydroxy procaine.

Experimental Protocol: Synthesis

Materials and Reagents:

- 4-Nitro-2-hydroxybenzoic acid
- Thionyl chloride (SOCl₂)
- 2-(Diethylamino)ethanol
- Pyridine
- Dichloromethane (DCM)
- Iron powder (Fe)
- Concentrated Hydrochloric Acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Sodium sulfate (Na₂SO₄), anhydrous
- Ethanol
- Ethyl acetate
- Hexane

Step 1: Synthesis of 2-(Diethylamino)ethyl 4-nitro-2-hydroxybenzoate

- Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), suspend 4-nitro-2-hydroxybenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
 - Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. It is used in excess to serve as both reagent and solvent, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[6]

- Gently reflux the mixture for 2-3 hours. The solid should completely dissolve, indicating the formation of the acid chloride.
- Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure (vacuum distillation). This leaves the crude 4-nitro-2-hydroxybenzoyl chloride as an oil or solid.
- Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
- In a separate flask, dissolve 2-(diethylamino)ethanol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.
 - Rationale: Pyridine acts as a base to neutralize the HCl generated during the esterification reaction, preventing it from protonating the desired product or the starting amine, which would render it non-nucleophilic.
- Add the solution of the amine and pyridine dropwise to the cooled acid chloride solution with constant stirring.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude ester.

Step 2: Synthesis of o-Hydroxy Procaine (Reduction of the Nitro Group)

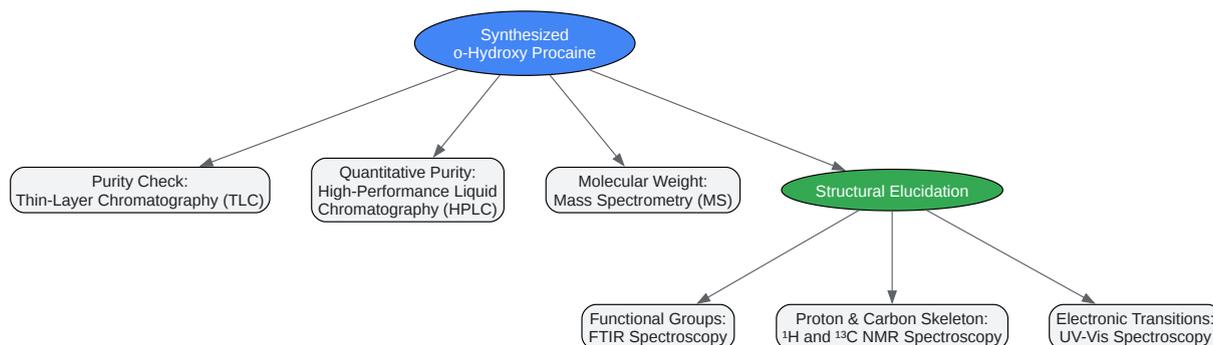
- Reduction Setup: In a round-bottom flask, add the crude 2-(diethylamino)ethyl 4-nitro-2-hydroxybenzoate from the previous step, followed by ethanol and water (e.g., a 4:1 mixture) to create a suspension.

- Add iron powder (Fe, ~5 eq) and a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 eq).
 - Rationale: The Fe/HCl system is a classic and cost-effective method for the reduction of aromatic nitro groups.[3] Iron acts as the reducing agent in the acidic medium.
- Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove most of the ethanol.
- Add water to the residue and basify the solution to a pH of ~9-10 with a saturated NaHCO₃ solution or dilute NaOH. This deprotonates the ammonium salt and makes the product soluble in organic solvents.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude o-hydroxy procaine.
- Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure o-hydroxy procaine as a solid.

Characterization of o-Hydroxy Procaine

Rigorous characterization is essential to confirm the structure of the synthesized molecule and assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow



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Caption: Workflow for the characterization of o-hydroxy procaine.

Spectroscopic Characterization

A. UV-Vis Spectroscopy

- Protocol: Dissolve a small amount of the purified product in a suitable solvent (e.g., ethanol or methanol) to prepare a dilute solution. Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 400 nm.
- Expected Results: The spectrum is expected to show characteristic absorption maxima related to the aminobenzoate chromophore. The presence of the amino and hydroxyl groups will influence the position and intensity of these peaks compared to procaine. A bathochromic (red) shift is anticipated compared to non-hydroxylated procaine due to the electron-donating effect of the -OH group.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

- Protocol: Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
- Expected Results: The spectrum will confirm the presence of key functional groups.

Functional Group	**Expected Wavenumber (cm ⁻¹) **	Appearance
O-H (Phenolic)	3200 - 3600	Broad
N-H (Aromatic Amine)	3300 - 3500	Two sharp bands (symm. & asymm.)
C-H (Aliphatic)	2850 - 3000	Sharp
C=O (Ester)	1680 - 1710	Strong, sharp
C=C (Aromatic)	1500 - 1600	Multiple bands
C-O (Ester)	1100 - 1300	Strong

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra.
- Expected Results for ¹H NMR: The spectrum will show distinct signals for each unique proton environment. Key expected signals include:
 - Aromatic protons (3H) in the 6.0-7.5 ppm range, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.
 - Methylene protons (-O-CH₂- and -N-CH₂-) of the ethyl ester chain, likely in the 2.5-4.5 ppm range.
 - Ethyl protons (-N-CH₂-CH₃) showing a quartet and a triplet.
 - Broad, exchangeable signals for the -OH and -NH₂ protons.

- Expected Results for ^{13}C NMR: The spectrum will confirm the carbon framework. Key signals include:
 - Carbonyl carbon (C=O) around 165-175 ppm.
 - Aromatic carbons in the 100-160 ppm range.
 - Aliphatic carbons of the diethylaminoethyl group in the 10-70 ppm range.

D. Mass Spectrometry (MS)

- Protocol: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer.
- Expected Results: The mass spectrum will confirm the molecular weight of the compound. The ESI-MS in positive ion mode should show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 253.31.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Characterization

A. Thin-Layer Chromatography (TLC)

- Protocol: Spot the sample on a silica gel TLC plate and develop it using a suitable mobile phase, such as ethyl acetate/hexane with a small amount of triethylamine. Visualize the spots under UV light (254 nm) and/or by staining.
 - Rationale: Triethylamine is added to the mobile phase to prevent the basic amine from "tailing" on the acidic silica gel plate, resulting in sharper spots.[7]
- Application: Used to monitor reaction progress and assess the purity of column chromatography fractions. A pure compound should ideally show a single spot.

B. High-Performance Liquid Chromatography (HPLC)

- Protocol: Use a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g.,

acetonitrile or methanol).[8][9] Detection is typically performed with a UV detector at one of the compound's absorption maxima.

- Application: HPLC is the gold standard for determining the purity of the final product. A single, sharp peak indicates a high degree of purity. The area of the peak can be used to quantify the purity (e.g., >98%).[9]

Parameter	Typical Condition
Column	C18, 4.6 x 250 mm, 5 μ m
Mobile Phase	Gradient or isocratic mixture of aqueous buffer (pH adjusted) and Methanol/Acetonitrile
Flow Rate	1.0 mL/min
Detection	UV at λ max (e.g., ~290-310 nm)
Injection Volume	10-20 μ L

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis and characterization of o-hydroxy procaine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this compound. The two-step synthesis involving esterification via an acid chloride intermediate followed by nitro group reduction is a robust method. The subsequent characterization using a suite of orthogonal techniques—including NMR, MS, FTIR, HPLC, and UV-Vis—provides a self-validating system that ensures the final product meets the high standards of identity and purity required for advanced research and development.

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